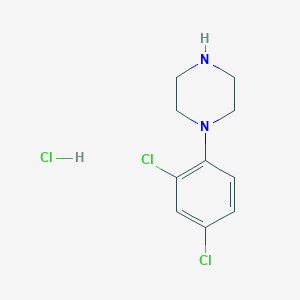
1-(2,4-Dichlorophenyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)piperazine hydrochloride is a chemical compound belonging to the piperazine family It is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenyl group
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)piperazine hydrochloride typically involves the cyclization of 2,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at elevated temperatures, usually between 90-120°C for charging and 120-220°C for the reaction itself . The reaction mixture is then treated with a protonic solvent to obtain the crude product, which is further refined to achieve high purity . This method is suitable for industrial production due to its high yield and low cost .
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like sodium hydroxide or potassium carbonate.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(2,4-Dichlorophenyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets. It is known to act as a partial agonist at dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors . This interaction modulates neurotransmitter release and receptor activity, leading to its observed effects on the central nervous system .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: This compound has a similar structure but differs in the position of the chlorine atoms on the phenyl ring.
3,4-Dichlorophenylpiperazine: Another positional isomer with different pharmacological properties, often used in research related to serotonin receptors.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H13Cl3N2 |
|---|---|
Molecular Weight |
267.6 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C10H12Cl2N2.ClH/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H |
InChI Key |
JBPNWDDFIHMKGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(N-acetylglycyl)(4-methylphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12457619.png)
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B12457625.png)
![1-oxo-1-phenylpropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12457638.png)

![3-chloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B12457662.png)
![N-(4-methylphenyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12457666.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide](/img/structure/B12457673.png)
![{[(5-Bromothiophen-2-yl)methylidene]amino}thiourea](/img/structure/B12457678.png)
![3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12457686.png)
![3,3'-Methanediylbis(6-{[(benzylsulfanyl)acetyl]amino}benzoic acid)](/img/structure/B12457702.png)
![N-tert-butyl-3-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B12457723.png)
![7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12457731.png)
